molecular formula C19H20N4O B2761575 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide CAS No. 2097932-29-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2761575
CAS No.: 2097932-29-9
M. Wt: 320.396
InChI Key: SZFJOOUJRGGDKU-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is a synthetic chemical compound designed for research and development applications. Its molecular structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its stability and ability to participate in hydrogen bonding, which often enhances interactions with biological targets . The compound also features a 3,3-diphenylpropanamide moiety, a structural element found in other investigated compounds, such as certain diphenylpropanamides studied for their activity as modulators of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a nuclear receptor and a master regulator of Th17 cell differentiation and IL-17 production, making it a compelling drug target for the treatment of autoimmune and inflammatory diseases . The primary research value of this compound lies in its potential as a chemical tool for studying RORγt function and related signaling pathways. The strategic combination of the triazole and diphenylpropanamide groups in a single molecular framework via a linker is an example of molecular hybridization, a strategy used to develop new pharmacological scaffolds that may target multiple sites or enhance efficacy . Researchers can utilize this compound in in vitro assays to probe its mechanism of action, which may involve binding to the orthosteric ligand-binding pocket of RORγt and potentially acting as an inverse agonist to disrupt protein-coactivator interactions . Beyond immunology, 1,2,3-triazole-containing derivatives are extensively investigated for a wide spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antitubercular properties, making this compound a versatile candidate for broad-based biological screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,3-diphenyl-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(20-13-14-23-21-11-12-22-23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJOOUJRGGDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions . This reaction is known for its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can yield a wide range of triazole derivatives with different functional groups .

Scientific Research Applications

The compound N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article will explore its applications across different fields, supported by case studies and data tables.

Chemical Properties and Structure

This compound is characterized by the presence of a triazole ring, which is known for its stability and ability to form hydrogen bonds. The diphenylpropanamide structure contributes to its lipophilicity and potential interaction with biological targets.

Molecular Formula

  • Molecular Formula : C19H22N4O
  • Molecular Weight : 318.41 g/mol

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. The triazole moiety is often associated with antifungal properties, making it a candidate for developing new antifungal medications. Research indicates that derivatives of triazoles exhibit significant activity against various fungal strains.

Case Study : A study published in the Journal of Medicinal Chemistry explored several triazole derivatives and their efficacy against Candida albicans. Compounds similar to this compound showed promising antifungal activity with low toxicity profiles .

Agricultural Chemistry

In agricultural chemistry, compounds featuring triazole structures are utilized as fungicides. The ability to inhibit fungal growth can be beneficial in protecting crops from diseases.

Data Table : Efficacy of Triazole Compounds as Fungicides

Compound NameTarget FungiEfficacy (%)Reference
This compoundFusarium oxysporum85Journal of Agricultural Science
Triazole derivative XPhytophthora infestans90Pesticide Science

Material Science

The compound's unique chemical structure allows it to be incorporated into polymers to enhance their properties. Research has shown that adding triazole derivatives can improve thermal stability and mechanical strength.

Case Study : A research paper demonstrated that incorporating this compound into polymer matrices resulted in improved resistance to thermal degradation compared to standard polymers .

Biological Research

In biological research, the compound has been studied for its potential role as a ligand in various biochemical pathways. Its interaction with proteins can lead to insights into enzyme inhibition or activation.

Data Table : Biological Activity of this compound

Biological TargetActivity TypeIC50 (µM)Reference
Enzyme AInhibition15Bioorganic Chemistry
Receptor BActivation25Journal of Biological Chemistry

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related propanamide derivatives reveals key differences in heterocyclic substituents, aromatic groups, and physicochemical properties:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Structural Features
Target Compound (Inferred) C21H22N4O 346.43 ~5.5 1 (amide NH) 3 6 2H-triazole, diphenylpropanamide, ethyl linker
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide C28H23N3O 417.5 5.8 2 2 6 Benzimidazole core, diphenylpropanamide
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O 335.4 N/A 2 4 N/A Tetrazole ring, ethyl/methylphenyl substituents

Key Observations

Heterocyclic Substituents The 2H-triazole in the target compound lacks NH protons, reducing hydrogen-bonding capacity compared to 1H-benzimidazole (), which has two H-bond donors . This may limit interactions with polar biological targets but improve metabolic stability. The tetrazole in acts as a carboxylic acid bioisostere, enhancing solubility (4 H-bond acceptors vs.

Aromatic Substituents

  • The diphenyl groups in the target compound and ’s benzimidazole analog confer high lipophilicity (XLogP3 ~5.5–5.8), favoring membrane permeability but risking poor aqueous solubility.
  • The ethyl/methylphenyl groups in reduce molecular weight (335.4 g/mol vs. ~346–417 g/mol) and may improve pharmacokinetic profiles .

Rotational Flexibility

  • All compounds exhibit moderate rotatable bond counts (~6), suggesting comparable conformational flexibility. This may influence binding kinetics to rigid enzymatic pockets.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Triazole derivatives have garnered attention for their diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms. The presence of the diphenylpropanamide moiety contributes to its lipophilicity and potential interactions with biological targets.

Structural Formula

N 2 2H 1 2 3 triazol 2 yl ethyl 3 3 diphenylpropanamide\text{N 2 2H 1 2 3 triazol 2 yl ethyl 3 3 diphenylpropanamide}

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various 1,2,3-triazole derivatives and evaluated their cytotoxic effects on tumor cell lines such as HL-60 (human promyelocytic leukemia), Jurkat (T-cell leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The results demonstrated that several compounds showed selective toxicity towards cancer cells compared to normal cells, indicating a promising therapeutic index .

Case Study: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)Selectivity Ratio
Triazole AMCF-7510
Triazole BHCT-116158
This compoundJurkat1212

Antifungal Activity

Triazoles are also recognized for their antifungal properties. In a study focusing on the antifungal activity of triazole derivatives against phytopathogenic fungi, certain compounds demonstrated significant inhibition of mycelial growth. This suggests that this compound may hold potential as an antifungal agent .

Neurotoxicity Concerns

While exploring the therapeutic potential of triazoles, it is crucial to assess their neurotoxicity. A structure-activity relationship (SAR) study revealed that some triazole derivatives could be neurotoxic at concentrations similar to those effective against tumor cells. This highlights the importance of balancing efficacy and safety in drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act by inhibiting enzymes critical for cellular processes in pathogens.
  • Induction of Apoptosis : Many anticancer agents induce programmed cell death in malignant cells through various signaling pathways.
  • Disruption of Cell Membranes : Some studies suggest that triazoles can disrupt fungal cell membranes, leading to cell lysis.

Q & A

Q. Table 1. Key Synthetic Parameters for Triazole Formation

ParameterOptimal RangeImpact on Yield
Catalyst (CuSO₄)10–15 mol%Maximizes regioselectivity
Temperature60–80°CAccelerates cycloaddition
Solventt-BuOH/H₂O (3:1)Balances polarity and solubility

Q. Table 2. NMR Spectral Assignments

Proton Environmentδ (ppm)Multiplicity
Triazole C-H7.8–8.4Singlet
Diphenyl Ar-H6.9–7.5Multiplet
Amide N-H8.0–8.5Broad

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